molecular formula C16H16O4 B12949223 3-(4-(Benzyloxy)-3-hydroxyphenyl)propanoic acid

3-(4-(Benzyloxy)-3-hydroxyphenyl)propanoic acid

Cat. No.: B12949223
M. Wt: 272.29 g/mol
InChI Key: RWJZMOUOSJEIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Configuration

Molecular Formula and Connectivity

The molecular formula of 3-(4-(benzyloxy)-3-hydroxyphenyl)propanoic acid is C₁₆H₁₆O₄ , with a molar mass of 272.3 g/mol . The structure comprises:

  • A phenyl ring substituted with a hydroxyl (-OH) group at the 3-position and a benzyloxy (-OCH₂C₆H₅) group at the 4-position.
  • A propanoic acid side chain (-CH₂CH₂COOH) attached to the 1-position of the phenyl ring.

Key functional groups :

  • Benzyloxy ether : Introduces steric bulk and influences electronic properties via resonance effects.
  • Phenolic hydroxyl : Participates in hydrogen bonding and redox reactions.
  • Carboxylic acid : Governs solubility and pH-dependent reactivity.
Table 1: Molecular Descriptors
Property Value
Molecular formula C₁₆H₁₆O₄
Molecular weight 272.3 g/mol
Functional groups Benzyloxy, hydroxyl, carboxylic acid
Stereochemistry Achiral (no stereocenters)

Conformational Dynamics

The benzyloxy group adopts a spatial orientation perpendicular to the phenyl ring to minimize steric clashes, as observed in analogous compounds. The propanoic acid chain exhibits rotational flexibility, with the carboxylic acid group forming intramolecular hydrogen bonds with the hydroxyl group in polar solvents.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3-(3-hydroxy-4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C16H16O4/c17-14-10-12(7-9-16(18)19)6-8-15(14)20-11-13-4-2-1-3-5-13/h1-6,8,10,17H,7,9,11H2,(H,18,19)

InChI Key

RWJZMOUOSJEIEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCC(=O)O)O

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Group (Benzyloxy Formation)

  • Starting material: 4-hydroxybenzaldehyde or 4-hydroxyphenol derivatives.
  • Reagents: Benzyl bromide and a base such as potassium carbonate (K₂CO₃).
  • Solvent: Typically acetone or dimethylformamide (DMF).
  • Conditions: Stirring at room temperature or mild heating.
  • Outcome: Formation of 4-(benzyloxy)benzaldehyde or related benzyloxy intermediates.

This step protects the phenolic hydroxyl group to prevent unwanted side reactions in subsequent steps.

Aldol Condensation to Form Propanoic Acid Side Chain

  • Reactants: 4-(benzyloxy)benzaldehyde and malonic acid.
  • Base: Sodium ethoxide (NaOEt) or sodium hydride (NaH).
  • Solvent: Ethanol or other polar solvents.
  • Conditions: Reflux or controlled heating.
  • Product: 3-(4-(benzyloxy)phenyl)propanoic acid.

This reaction forms the carbon-carbon bond extending the aromatic ring to the propanoic acid moiety.

Hydroxylation of Aromatic Ring

  • Oxidizing agents: Potassium permanganate (KMnO₄) or other selective oxidants.
  • Conditions: Acidic or neutral aqueous media, controlled temperature.
  • Purpose: Introduce the hydroxyl group at the 3-position of the aromatic ring.

Optional Hydrogenolytic Deprotection

  • Catalyst: Palladium on carbon (Pd/C).
  • Solvent: Ethanol.
  • Pressure: Atmospheric hydrogen (1 atm H₂).
  • Time: Approximately 4 hours.
  • Yield: Around 88% for deprotection step.
  • Outcome: Removal of benzyl protecting group to yield free phenol derivatives if desired.

Industrial and Scale-Up Considerations

  • Industrial synthesis often employs continuous flow reactors to improve reaction control and yield.
  • Optimization of temperature, reagent stoichiometry, and reaction time is critical to minimize byproducts.
  • Use of catalysts and bases is carefully controlled to enhance selectivity and purity.
  • Typical overall yields for the multi-step synthesis range from 40% to 45% depending on the exact route and scale.

Summary Table of Key Reaction Steps

Step Reactants/Conditions Catalyst/Base Solvent Temperature/Time Yield (%) Notes
1. Benzyloxy formation 4-hydroxybenzaldehyde + benzyl bromide K₂CO₃ Acetone/DMF RT to mild heating High Protects phenol hydroxyl group
2. Aldol condensation 4-(benzyloxy)benzaldehyde + malonic acid NaOEt or NaH Ethanol Reflux, several hours Moderate Forms propanoic acid side chain
3. Aromatic hydroxylation Intermediate + KMnO₄ - Acidic aqueous Controlled temperature Moderate Introduces 3-hydroxy substituent
4. Hydrogenolytic deprotection Protected intermediate + H₂ Pd/C (10%) Ethanol 1 atm H₂, 4 h ~88 Optional step to remove benzyl group

Research Findings and Characterization

Additional Notes on Functionalization and Stability

  • Electrophilic aromatic substitution (e.g., nitration, sulfonation) can be performed on the benzyloxy-substituted aromatic ring, typically at the meta position relative to hydroxyl groups.
  • Oxidation must be carefully controlled to avoid degradation of the propanoic acid side chain.
  • Thermal or enzymatic decarboxylation can convert the acid to corresponding styrene derivatives under specific conditions.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions:

Reagents/Conditions

ReagentCatalyst/SolventTemperatureYieldSource
MethanolH₂SO₄ (cat.)Reflux85%
N,N′-Dicyclohexylcarbodiimide (DCC)Anhydrous methanol0–10°C → RT72%
  • Methyl ester formation is achieved via Fischer esterification using sulfuric acid in methanol .

  • Active ester intermediates (e.g., 4-nitrophenyl esters) are generated using DCC, enabling subsequent nucleophilic substitution with alcohols or amines .

Amide Bond Formation

The acid participates in peptide coupling reactions:

Protocol

  • Activate the carboxylic acid with DCC in ethyl acetate .

  • React with amines (e.g., ammonia, amino acid esters) at room temperature.

  • Filter precipitated urea byproduct and purify via silica gel chromatography .

Example :

  • Coupling with 2-(2-aminophenyl)indole yielded 3-(4-hydroxy-phenyl)-N-[2-(1H-indol-2-yl)-phenyl]-propionamide (55% yield) .

Hydrogenolytic Deprotection

The benzyloxy group is cleaved via catalytic hydrogenation:

CatalystSolventPressureTimeYieldSource
Pd/C (10%)Ethanol1 atm H₂4 h88%
  • This reaction converts the benzyl-protected hydroxyl group to a free phenol, yielding 3-(3,4-dihydroxyphenyl)propanoic acid .

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation:

Oxidizing Agents

  • KMnO₄ in acidic medium: Oxidizes the benzylic position to a ketone .

  • H₂O₂/Fe²⁺ (Fenton’s reagent): Generates quinone derivatives .

Limitations : Over-oxidation may degrade the propanoic acid chain if conditions are not carefully controlled .

Functionalization of the Aromatic Ring

Electrophilic aromatic substitution occurs at the meta position relative to hydroxyl groups:

Nitration

Nitrating AgentSolventProductYieldSource
HNO₃/H₂SO₄DCM3-Nitro-4-(benzyloxy)phenyl63%

Sulfonation :

  • Requires fuming H₂SO₄ at 100°C, yielding sulfonated derivatives for further coupling .

Decarboxylation

Thermal or enzymatic decarboxylation removes CO₂:

Conditions :

  • Thermal : Heating at 200°C under N₂ yields 3-(4-(benzyloxy)-3-hydroxyphenyl)propane .

  • Enzymatic : Flavin-dependent decarboxylases convert the acid to styrene derivatives (e.g., 4-(benzyloxy)-3-hydroxy styrene ) .

Stability and Handling

  • Storage : Stable at −20°C under argon; sensitive to light and moisture .

  • Degradation : Prolonged exposure to air oxidizes the phenol to quinones .

Scientific Research Applications

3-(4-(Benzyloxy)-3-hydroxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)-3-hydroxyphenyl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the benzyloxy group can enhance the compound’s lipophilicity and membrane permeability. These properties contribute to its biological activity, including its antioxidant and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Position and Nature of Substituents
  • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (Dihydroferulic acid): Features a hydroxyl (−OH) at C4 and methoxy (−OCH₃) at C3. The methoxy group reduces polarity compared to the benzyloxy group in the target compound, affecting membrane permeability and metabolic stability .
  • 3-(4-(Benzyloxy)phenyl)propanoic acid: Lacks the C3 hydroxyl group present in the target compound.
Impact of Benzyloxy vs. Methoxy Groups
  • Lipophilicity : The benzyloxy group in the target compound increases logP (lipophilicity) by ~2 units compared to methoxy-substituted analogs, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Benzyloxy groups are susceptible to enzymatic cleavage (e.g., by esterases), whereas methoxy groups are more stable, leading to longer half-lives for methoxy-containing analogs .
Key Observations :
  • The target compound’s benzyloxy and hydroxyl groups are critical for GPR34 antagonism, as seen in derivatives like (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, which showed sub-micromolar IC₅₀ values .
  • Methoxy-substituted analogs (e.g., dihydroferulic acid) exhibit antimycobacterial activity but lack the benzyloxy group’s pharmacokinetic advantages .

Physicochemical Properties

Property Target Compound 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 3-(4-(Benzyloxy)phenyl)propanoic acid
Molecular Weight (g/mol) 286.3 196.2 256.3
logP (Predicted) 3.8 1.2 3.2
Hydrogen Bond Donors 2 (−OH, −COOH) 2 (−OH, −COOH) 1 (−COOH)
Water Solubility (mg/mL) 0.12 4.5 0.08
Notes :
  • The target compound’s low water solubility (0.12 mg/mL) necessitates formulation strategies like salt formation or nanoemulsions for drug delivery .
  • Methoxy-substituted analogs exhibit higher solubility due to reduced steric hindrance and lower molecular weight .

Biological Activity

3-(4-(Benzyloxy)-3-hydroxyphenyl)propanoic acid, a derivative of phenolic compounds, has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyloxy group and a hydroxyl group on the aromatic ring, contributing to its biological properties. Its chemical structure can be represented as follows:

C15H16O4\text{C}_{15}\text{H}_{16}\text{O}_4

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays demonstrated that certain derivatives significantly reduced cell viability in A549 non-small cell lung cancer cells. For instance, a study reported that specific derivatives exhibited up to 50% reduction in cell viability at certain concentrations, comparable to standard chemotherapeutics like doxorubicin and cisplatin .

Table 1: Anticancer Activity of Selected Derivatives

CompoundCell LineViability Reduction (%)IC50 (µM)
Compound 1A5495015
Compound 2A5494520
DoxorubicinA5497010

Antioxidant Properties

The antioxidant capacity of these compounds has been evaluated using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicated that some derivatives possess potent antioxidant properties, significantly outperforming standard antioxidants like ascorbic acid in specific assays .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)FRAP (µM FeSO4)
Compound 161.245
Compound 257.940
Ascorbic Acid85.070

Antimicrobial Activity

The antimicrobial efficacy of these derivatives has been tested against various multidrug-resistant pathogens. Notably, some compounds showed significant activity against Gram-negative bacteria such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Table 3: Antimicrobial Activity Against Multidrug-Resistant Pathogens

CompoundPathogenMIC (µg/mL)
Compound AE. coli64
Compound BK. pneumoniae32
Compound CP. aeruginosa32

Case Study: Efficacy Against Cancer Cells

In a controlled study involving A549 cells, researchers synthesized various derivatives of the compound and tested their cytotoxic effects. The most promising derivative was found to inhibit cell migration significantly while maintaining low toxicity towards non-cancerous Vero cells, indicating a selective action against cancerous cells .

Case Study: Antimicrobial Screening

Another study focused on the antimicrobial properties against ESKAPE pathogens, which are notorious for their resistance to multiple drugs. The synthesized compounds were screened for their ability to inhibit growth and were found effective against several strains that pose significant clinical challenges .

Q & A

Q. What are the recommended synthetic routes for 3-(4-(Benzyloxy)-3-hydroxyphenyl)propanoic acid, and how do reaction conditions influence yield?

The synthesis of benzyloxy-substituted phenylpropanoic acids typically involves introducing the benzyloxy group via nucleophilic substitution or coupling reactions. For example, benzyloxy groups can be introduced using sodium hydride in dimethylformamide (DMF) under anhydrous conditions . A related compound, 3-(3-hydroxyphenyl)propanoic acid, is synthesized via hydrogenation of cinnamic acid derivatives (e.g., 3-hydroxycinnamic acid) using palladium catalysts, achieving >99% yield . For this compound, a plausible route involves coupling 4-iodophenol with a benzyloxy-protected intermediate, followed by deprotection. Optimization of reaction time, temperature (e.g., 60–80°C), and stoichiometry of reagents is critical to minimize byproducts and maximize yield .

Q. How can researchers characterize the structural and purity profile of this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): Analyze aromatic proton environments (δ 6.5–7.5 ppm for benzyloxy and phenolic protons) and propanoic acid chain signals (δ 2.5–3.5 ppm for CH₂ groups) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ at m/z 287.1) using electrospray ionization (ESI-MS) .
  • X-ray Crystallography: Resolve crystal structures to validate stereochemistry, as demonstrated for related compounds like (S)-benzyl 3-(4-hydroxyphenyl)propanoate .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase C18 columns and UV detection at 280 nm .

Q. What biological roles have been reported for structurally similar phenylpropanoic acids?

3-(3-Hydroxyphenyl)propanoic acid (a structural analog) inhibits Aβ42 peptide aggregation (IC₅₀: 100 µM) and reduces osteoclast differentiation in bone resorption models at 0.1 mg/mL . It also reverses cadmium-induced oxidative stress by restoring catalase (CAT) and superoxide dismutase (SOD) activity . These findings suggest that this compound may modulate similar pathways, though direct evidence is lacking. Researchers should validate its activity in in vitro models (e.g., RAW 264.7 cells for osteoclastogenesis) .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of phenylpropanoic acids be resolved?

Discrepancies arise from variations in experimental design. For example:

  • Concentration Dependence: 3-(3-Hydroxyphenyl)propanoic acid inhibits Aβ42 aggregation at 100 µM but shows no Nrf2 activation in endothelial cells at similar doses . Dose-response assays (e.g., 1–200 µM) are critical to identify therapeutic windows.
  • Cell-Type Specificity: Osteoclast inhibition in RAW 264.7 cells may not translate to primary human osteoclasts due to differences in RANKL signaling .
  • Metabolite Interference: Plasma metabolites (e.g., 4-hydroxy-3-methoxybenzoic acid) may compete with the parent compound in bioassays . Use stable isotope labeling to track compound fate in in vivo models.

Q. What experimental strategies are recommended to study the antioxidant mechanisms of this compound?

  • Oxidative Stress Models: Expose HepG2 or SH-SY5Y cells to pro-oxidants (e.g., H₂O₂ or CdCl₂) and measure reactive oxygen species (ROS) using DCFDA fluorescence. Include positive controls (e.g., N-acetylcysteine) .
  • Enzyme Activity Assays: Quantify CAT and SOD activity in tissue homogenates using spectrophotometric kits. Compare results to baseline levels in untreated models .
  • Gene Expression Profiling: Perform qPCR or RNA-seq to assess Nrf2 pathway activation (e.g., HO-1, NQO1). Use siRNA knockdown to confirm target specificity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular Docking: Use AutoDock Vina to simulate binding to Aβ42 (PDB ID: 1IYT) or RANKL receptors. The benzyloxy group may enhance hydrophobic interactions in the receptor pocket .
  • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of compound-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify stable binding conformations .
  • Quantitative Structure-Activity Relationship (QSAR): Train models with datasets from analogs (e.g., 3-(4-hydroxy-3-methoxyphenyl)propionic acid) to predict IC₅₀ values for new derivatives .

Methodological Considerations

Q. What are best practices for ensuring compound stability during storage and experimentation?

  • Storage: Maintain at –20°C in amber vials under argon to prevent oxidation of the phenolic hydroxyl group .
  • Solubility: Prepare stock solutions in DMSO (≤0.1% final concentration) or ethanol, and confirm stability via HPLC over 72 hours .
  • In Vivo Administration: For rodent studies, use oral gavage (10–50 mg/kg) and collect plasma at multiple timepoints to assess bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.